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molecular formula C6H7NO3 B7884272 Ethyl 3-cyano-2-oxopropanoate

Ethyl 3-cyano-2-oxopropanoate

Cat. No. B7884272
M. Wt: 141.12 g/mol
InChI Key: XGTZSVQFCSDHEK-UHFFFAOYSA-N
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Patent
US06743798B1

Procedure details

Under argon, 100 g (0.613 mol) of the sodium salt of ethyl cyanopyruvate (preparation analogously to Borsche and Manteuffel, Liebigs Ann. 1934, 512, 97) in 2.5 l of dioxane are admixed, with efficient stirring and at room temperature, with 111.75 g (75 ml, 0.98 mol) of trifluoroacetic acid, and the mixture is stirred for 10 min, during which a large proportion of the starting material dissolves. 85.93 g (0.613 mol) of 2-fluorobenzylhydrazine are then added, and the mixture is boiled overnight. After cooling, the precipitated sodium trifluoroacetate crystals are filtered off with suction and washed with dioxane, and the crude solution is reacted further.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
85.93 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:3].FC(F)(F)C(O)=O.[F:19][C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[CH2:22][NH:23][NH2:24]>O1CCOCC1>[NH2:3][C:2]1[N:23]([CH2:22][C:21]2[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=2[F:19])[N:24]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C(=O)OCC)=O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
85.93 g
Type
reactant
Smiles
FC1=C(CNN)C=CC=C1
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 min, during which a large proportion of the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
WAIT
Type
WAIT
Details
the mixture is boiled overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated sodium trifluoroacetate crystals are filtered off with suction
WASH
Type
WASH
Details
washed with dioxane
CUSTOM
Type
CUSTOM
Details
the crude solution is reacted further

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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